molecular formula C15H13N3OS B14171004 (7-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone CAS No. 488814-18-2

(7-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone

Cat. No.: B14171004
CAS No.: 488814-18-2
M. Wt: 283.4 g/mol
InChI Key: RFWGFMJUJYHATD-UHFFFAOYSA-N
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Description

(7-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone is a complex organic compound that belongs to the class of triazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(7-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

(7-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (7-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its triazolopyridine core and functional groups make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

488814-18-2

Molecular Formula

C15H13N3OS

Molecular Weight

283.4 g/mol

IUPAC Name

(3-methylphenyl)-(7-methyl-2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone

InChI

InChI=1S/C15H13N3OS/c1-10-4-3-5-12(8-10)14(19)18-15(20)16-13-9-11(2)6-7-17(13)18/h3-9H,1-2H3

InChI Key

RFWGFMJUJYHATD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2C(=S)N=C3N2C=CC(=C3)C

solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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